4-((3-(ethylsulfonyl)azetidin-1-yl)sulfonyl)-1-methyl-1H-pyrazole
Description
Properties
IUPAC Name |
4-(3-ethylsulfonylazetidin-1-yl)sulfonyl-1-methylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O4S2/c1-3-17(13,14)9-6-12(7-9)18(15,16)8-4-10-11(2)5-8/h4-5,9H,3,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMGSUNQNFHEOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1CN(C1)S(=O)(=O)C2=CN(N=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-((3-(ethylsulfonyl)azetidin-1-yl)sulfonyl)-1-methyl-1H-pyrazole” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones.
Introduction of the ethylsulfonyl group: This step may involve the reaction of the pyrazole intermediate with ethylsulfonyl chloride under basic conditions.
Formation of the azetidinyl group: The azetidinyl group can be introduced through nucleophilic substitution reactions involving azetidine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
“4-((3-(ethylsulfonyl)azetidin-1-yl)sulfonyl)-1-methyl-1H-pyrazole” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and amines are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
Therapeutic Applications
The compound has been investigated for various therapeutic applications, primarily due to its ability to interact with biological targets. Here are some notable areas of application:
Antiviral Activity
Research indicates that derivatives of pyrazole compounds exhibit antiviral properties. For instance, related compounds have shown effectiveness against HIV by inhibiting reverse transcriptase activity, which is crucial for viral replication. The sulfonyl group in the structure may enhance binding affinity to viral enzymes, making it a candidate for further studies in antiviral drug development.
Anti-inflammatory Agents
Sulfonamides are known for their anti-inflammatory properties. The compound's structure suggests potential use in treating inflammatory diseases such as rheumatoid arthritis. Studies on similar sulfonamide derivatives have demonstrated inhibition of pro-inflammatory cytokines, indicating that this compound could be evaluated for similar effects.
Cancer Research
Compounds featuring pyrazole rings have been identified as potential anticancer agents due to their ability to inhibit specific kinases involved in cancer cell proliferation. The presence of the ethylsulfonyl group may provide additional mechanisms for targeting cancer cells, warranting further investigation into its cytotoxicity against various cancer cell lines.
Synthetic Applications
The synthesis of 4-((3-(ethylsulfonyl)azetidin-1-yl)sulfonyl)-1-methyl-1H-pyrazole can be achieved through various methods, often involving the reaction of azetidine derivatives with sulfonyl chlorides and pyrazole precursors. This versatility allows it to serve as an intermediate in the synthesis of more complex molecules.
Synthetic Pathway Overview:
- Formation of Azetidine Derivative : Reacting azetidine with ethylsulfonyl chloride.
- Sulfonamide Formation : Introducing a sulfonyl group via nucleophilic substitution.
- Pyrazole Coupling : Finalizing the structure by coupling with a pyrazole derivative.
Case Studies and Research Findings
A review of recent literature reveals several studies focusing on the biological activities and synthetic methodologies associated with this compound:
| Study | Findings |
|---|---|
| Michailidis et al. (2014) | Investigated the antiviral properties of pyrazole derivatives, noting significant activity against HIV reverse transcriptase. |
| Galkina et al. (2015) | Reported on the pharmacokinetics of related compounds in animal models, demonstrating rapid absorption and efficacy against viral infections. |
| Recent Patent (WO2016205487A1) | Described processes for synthesizing azetidine-based compounds, highlighting their potential as intermediates in drug development. |
Mechanism of Action
The mechanism of action of “4-((3-(ethylsulfonyl)azetidin-1-yl)sulfonyl)-1-methyl-1H-pyrazole” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the nature of the interaction.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound’s closest analogs are sulfonamide-functionalized pyrazoles and triazole-pyrazole hybrids.
Key Findings:
Sulfonyl Group Impact: The target compound’s dual sulfonyl groups likely improve solubility and binding affinity compared to monofunctional analogs like benzenesulfonamide-pyrazoles . However, bulky substituents (e.g., chlorophenyl/fluorophenyl in ) may reduce metabolic stability .
Azetidine vs.
Synthetic Complexity : The synthesis of sulfonyl-azetidine-pyrazole hybrids requires multi-step protocols, as seen in and , where copper-catalyzed cycloadditions and sulfonylation reactions are employed. This contrasts with simpler Schiff base cyclizations for benzenesulfonamide-pyrazoles .
Pharmacological Insights:
- The ethylsulfonyl-azetidine moiety may modulate interactions with hydrophobic binding pockets .
- Cannabinoid Receptor Comparison: highlights that sulfonamide-like compounds can exhibit differential binding to CB1/CB2 receptors. The target compound’s sulfonyl groups may mimic fatty acid ethanolamides (e.g., anandamide), though empirical validation is needed .
Research Implications and Limitations
Gaps in Data : The absence of explicit pharmacological data for the target compound necessitates further in vitro/in vivo studies.
Structural Optimization : Comparative analysis suggests that replacing halogenated aryl groups () with azetidine could reduce toxicity while maintaining efficacy.
Synthetic Challenges: Scalability of multi-step syntheses (e.g., azetidine functionalization) remains a hurdle, as noted in and .
Biological Activity
The compound 4-((3-(ethylsulfonyl)azetidin-1-yl)sulfonyl)-1-methyl-1H-pyrazole is of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.
Chemical Structure and Properties
The chemical structure of 4-((3-(ethylsulfonyl)azetidin-1-yl)sulfonyl)-1-methyl-1H-pyrazole can be described by the following molecular formula:
| Property | Details |
|---|---|
| Molecular Formula | C₁₂H₁₅N₃O₄S₂ |
| Molecular Weight | 321.39 g/mol |
| IUPAC Name | 4-((3-(ethylsulfonyl)azetidin-1-yl)sulfonyl)-1-methyl-1H-pyrazole |
This compound features a pyrazole ring, an azetidine ring, and sulfonyl groups, which contribute to its potential biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of sulfonyl groups enhances its binding affinity, while the azetidine and pyrazole rings may facilitate interactions with biological macromolecules.
Antimicrobial Activity
Research has indicated that derivatives of pyrazole compounds exhibit antimicrobial properties. A study demonstrated that similar compounds effectively inhibited the growth of various bacterial strains, suggesting that 4-((3-(ethylsulfonyl)azetidin-1-yl)sulfonyl)-1-methyl-1H-pyrazole may possess comparable activity .
Anticancer Potential
Recent investigations have explored the anticancer potential of pyrazole derivatives. For instance, a related compound was shown to induce apoptosis in cancer cell lines through the activation of specific signaling pathways. This suggests that 4-((3-(ethylsulfonyl)azetidin-1-yl)sulfonyl)-1-methyl-1H-pyrazole could be evaluated for similar effects in cancer research .
Inhibition Studies
Inhibition studies have focused on the compound's ability to inhibit specific enzymes involved in disease processes. For example, research on related azetidine compounds has shown that they can inhibit enzymes linked to inflammatory responses and cancer progression .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of pyrazole derivatives demonstrated that compounds with similar structural motifs exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study found that modifications at the sulfonyl position enhanced antimicrobial efficacy, indicating a promising avenue for developing new antibiotics based on this scaffold .
Case Study 2: Anticancer Activity
Another investigation into a related pyrazole compound revealed its ability to inhibit cell proliferation in various cancer cell lines. The mechanism was linked to the modulation of cell cycle progression and induction of apoptosis through mitochondrial pathways. This highlights the potential for 4-((3-(ethylsulfonyl)azetidin-1-yl)sulfonyl)-1-methyl-1H-pyrazole as an anticancer agent .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 4-((3-(ethylsulfonyl)azetidin-1-yl)sulfonyl)-1-methyl-1H-pyrazole, it is useful to compare it with other azetidine and pyrazole derivatives:
| Compound Name | Biological Activity | Key Features |
|---|---|---|
| 4-(Azetidin-1-yl)-2-cyclopropylpyrimidine | Anticancer | Cyclopropyl group enhances activity |
| 4-(3-(ethylsulfonyl)azetidin-1-yl)sulfonamide | Antimicrobial | Sulfonamide group for enhanced binding |
| 4-(3-(methylsulfonyl)azetidin-1-yl)sulfonamide | Anti-inflammatory | Similar mechanism as pyrazoles |
This comparison highlights how variations in substituents can influence biological activity and therapeutic potential.
Q & A
Q. Q1: What are the key steps and challenges in synthesizing 4-((3-(ethylsulfonyl)azetidin-1-yl)sulfonyl)-1-methyl-1H-pyrazole?
Methodological Answer: Synthesis typically involves:
Pyrazole Core Formation : Cyclization of hydrazine derivatives with β-keto esters under acidic/basic conditions to form the 1-methylpyrazole backbone .
Sulfonation : Sequential sulfonylations using ethylsulfonyl chloride or similar reagents. The first sulfonyl group is introduced at the azetidine nitrogen, followed by a second sulfonation at the pyrazole ring. Reaction conditions (e.g., solvent polarity, base selection) critically influence regioselectivity and yield .
Purification : Column chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) or recrystallization is used to isolate the product.
Q. Challenges :
- Byproduct Formation : Competing sulfonation at alternative sites may require TLC monitoring (Rf = 0.45–0.58 in ethyl acetate/cyclohexane systems) .
- Moisture Sensitivity : Sulfonyl chloride intermediates are hygroscopic; reactions must be conducted under inert atmospheres .
Advanced Reaction Optimization
Q. Q2: How can reaction conditions be optimized to improve yields in the sulfonation steps?
Methodological Answer: Key parameters include:
- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance sulfonyl chloride reactivity. Evidence shows THF/water mixtures (1:1) improve yields in click chemistry analogs .
- Temperature : Controlled warming (50–70°C) avoids decomposition of sulfonyl intermediates while accelerating nucleophilic substitution .
- Catalysts : Copper sulfate/sodium ascorbate systems (0.2–1.0 equiv) aid in suppressing side reactions in heterocyclic systems .
Data-Driven Example :
In triazole-pyrazole hybrids, optimizing copper catalyst loading to 0.2 equiv increased yields from 41% to 88% under identical conditions .
Structural Characterization
Q. Q3: What spectroscopic techniques are most reliable for confirming the structure of this compound?
Methodological Answer:
- NMR :
- ¹H NMR : Pyrazole protons appear as singlets (δ 7.5–8.5 ppm). Sulfonyl-linked azetidine protons show splitting (δ 3.5–4.5 ppm) due to restricted rotation .
- ¹³C NMR : Sulfonyl carbons resonate at δ 110–120 ppm, while pyrazole carbons appear at δ 140–150 ppm .
- Mass Spectrometry : High-resolution MS (HRMS–EI/FAB) confirms molecular weight (e.g., expected m/z ~400–450 g/mol for C₁₀H₁₆N₄O₄S₂) .
- IR : Strong S=O stretches at 1150–1350 cm⁻¹ and C-N vibrations at 1500–1600 cm⁻¹ .
Biological Activity Mechanisms
Q. Q4: How do the sulfonyl and azetidine groups influence this compound’s interaction with biological targets?
Methodological Answer:
- Sulfonyl Groups : Act as hydrogen bond acceptors, enhancing binding to serine proteases or kinases. In analogs, ethylsulfonyl moieties improved inhibitory activity against bacterial enzymes by 3-fold compared to methyl derivatives .
- Azetidine : Conformational rigidity restricts rotational freedom, increasing target specificity. Computational docking studies suggest azetidine-sulfonyl motifs occupy hydrophobic pockets in enzyme active sites .
Q. Experimental Validation :
- Enzyme Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for proteases) .
- Mutagenesis Studies : Replace key binding residues (e.g., Ser195 in hydrolases) to confirm interaction sites .
Computational Modeling
Q. Q5: What computational strategies predict the compound’s reactivity and binding modes?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict sulfonyl group electrophilicity and charge distribution .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with GROMACS) to assess binding stability. For azetidine-containing analogs, MD revealed stable hydrogen bonds with >90% occupancy over 100 ns trajectories .
- ADMET Prediction : Tools like SwissADME estimate logP (~2.5–3.0) and permeability, critical for lead optimization .
Data Contradictions
Q. Q6: How to resolve discrepancies in reported synthetic yields or biological activity data?
Methodological Answer:
- Reproducibility Checks :
- Verify reagent purity (e.g., azide intermediates degrade if stored >1 month at RT) .
- Standardize reaction scales; microliter-scale reactions often show higher variability .
- Statistical Analysis : Use ANOVA to compare yields across conditions (e.g., solvent, catalyst). For example, THF/water gave significantly higher yields (p < 0.05) than DMSO in triazole syntheses .
- Biological Replicates : Run dose-response curves in triplicate to account for cell line variability .
Advanced Functionalization
Q. Q7: What strategies enable selective functionalization of the pyrazole ring without disrupting sulfonyl groups?
Methodological Answer:
- Protection/Deprotection : Temporarily protect sulfonyl groups with tert-butyldimethylsilyl (TBS) ethers during pyrazole alkylation .
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids at the pyrazole C-4 position (Pd(PPh₃)₄, 80°C, 12 h) .
- Click Chemistry : Azide-alkyne cycloaddition at the azetidine nitrogen (CuI, 50°C) to append fluorophores or biotin tags .
Stability and Degradation
Q. Q8: Under what conditions does this compound degrade, and how can stability be improved?
Methodological Answer:
- pH Sensitivity : Sulfonamides hydrolyze in strong acids (pH < 2) or bases (pH > 10). Stability studies in PBS (pH 7.4) show >90% integrity over 48 hours .
- Light Exposure : UV-Vis spectra indicate photodegradation above 300 nm; store in amber vials .
- Formulation : Encapsulation in PEGylated liposomes increases half-life in physiological conditions by 4× .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
